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Compound of Interest |

Compound Name: 4-Bromo-6-methoxypicolinic acid
CAS No.: 1060810-46-9
Cat. No.: B3210084
Get Quote
. J

CAS: 1060810-46-9 Formula: C7TH6BrNO3 Molecular Weight: 232.03 g/mol [1][2][3]

Executive Summary: The Purity-Performance
Nexus[1][2]

In drug discovery, 4-Bromo-6-methoxypicolinic acid serves as a critical scaffold, particularly
for designing metalloproteinase inhibitors and glutamate receptor antagonists.[1][2] Its value
lies in its orthogonal reactivity: the carboxylic acid (C2) allows for amide coupling/esterification,
while the bromine (C4) is a prime handle for Suzuki-Miyaura or Buchwald-Hartwig cross-
couplings.[1][2]

However, the synthesis of this intermediate is prone to regioisomeric contamination and
incomplete hydrolysis.[1][2] Using "Standard Grade" (95%) material often leads to "silent"
impurities in downstream libraries—analogs that are structurally similar but biologically inactive
(or toxic), confounding SAR (Structure-Activity Relationship) data.[1][2]

This guide objectively compares Standard Grade vs. High-Purity Grade specifications,
providing validated analytical protocols to ensure downstream success.
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Critical Quality Attributes (CQASs) & Impurity

Profiling

Effective QC requires understanding the origin of impurities.[1][2] The synthesis typically

involves nucleophilic substitution on a di-halo pyridine followed by hydrolysis.[1][2]

. Specific L Impact on Drug
Impurity Type Origin/Cause
Compound Development
- Critical: Competes in
Nucleophilic attack at ]
o 6-Bromo-4- , cross-coupling;
Regioisomer o ) C4 instead of C6 )
methoxypicolinic acid ] ) produces inseparable
during synthesis.[1][2] . )
isomeric drugs.[1][2]
) High: Caps amines
Incomplete hydrolysis ] ]
Methyl 4-bromo-6- during amide
Precursor of the ester

methoxypicolinate

intermediate.[1][2]

coupling; reduces
yield.[1][2]

Starting Material

4-Bromo-6-

hydroxypicolinic acid

Incomplete O-
methylation.[1][2]

Medium: Interferes
with solubility;
potential scavenger in

reactions.[1][2]

Over-reaction

4,6-Dimethoxypicolinic

acid

Double substitution

(displacement of Br).

[1](2]

High: Loss of the
reactive Br handle;

dead-end byproduct.
[11[2]

Comparative Analysis: Standard vs. High-Purity

Grade

We compared the performance of two commercial grades in a model Suzuki-Miyaura coupling

with phenylboronic acid.

Grade Specifications
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Feature Standard Grade (Research) High-Purity Grade (Pharma)
Purity (HPLC) > 95.0% > 98.5%

Regioisomer Content < 3.0% < 0.5%

Ester Impurity <2.0% <0.1%

Water Content (KF) <1.0% <0.5%

Appearance Off-white to yellow powder White to off-white crystalline

powder

Performance Data: Model Suzuki Coupling

Reaction Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, Pd(dppf)CI2, K2CO3, Dioxane/H20,

80°C, 4h.[1][2]

Metric

Standard Grade
Result

High-Purity Grade

Analysis
Result

Crude Yield

88%

Standard grade shows

falsely high mass
94% yhe

balance due to side-

products.[1][2]

Isolated Yield

62%

Significant loss during
purification of
Standard Grade
reaction.[1][2]

89%

Purification Burden

Required 2x Column

Regioisomeric
Simple byproducts in

Recrystallization / Standard Grade co-

Chromatography ]
Flash Column eluted with product.[1]
[2]
High-Purity starting
Final Product Purity 96.5% 99.2% material is essential
for GMP steps.[1][2]
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Conclusion: While Standard Grade is 30-40% cheaper upfront, the High-Purity Grade reduces
total process cost by ~50% due to higher isolated yields and reduced purification labor.[1][2]

Visualizing the Impurity Pathway

The following diagram maps the genesis of critical impurities during the synthesis of 4-Bromo-
6-methoxypicolinic acid, highlighting where QC checkpoints must be established.
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Figure 1: Synthetic origin of critical impurities. Red nodes indicate difficult-to-remove
byproducts.[1][2]

Validated Analytical Protocols

To ensure the integrity of your raw material, rely on this self-validating HPLC method.[1][2]

Method A: HPLC-UV (Purity & Related Substances)

Rationale: A highly acidic mobile phase is required to suppress the ionization of the carboxylic
acid (pKa ~3-4), ensuring sharp peak shape and retention.[1][2]

e Instrument: HPLC equipped with PDA/UV detector.
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 pm.
[1]

o Wavelength: 272 nm (Lambda max) and 220 nm (General).[1][2]
e Temperature: 30°C.

e Flow Rate: 1.0 mL/min.[1][2]

o Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2]
» Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5

15.0 10 90

20.0 10 90

20.1 95 5

| 25.0 | 95| 5 |[1][2]

System Suitability Criteria:

e Tailing Factor: NMT 1.5 for the main peak.

» Resolution: > 2.0 between Main Peak and Methyl Ester impurity (if present).

e RSD (Area): < 2.0% for 5 replicate injections.[1][2]

Method B: 1H-NMR (Identity Verification)

Rationale: HPLC alone may not distinguish regioisomers (4-Br vs 6-Br) if retention times
overlap.[1][2] NMR coupling constants are definitive.
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¢ Solvent: DMSO-d6.

» Key Signals (Target: 4-Bromo-6-methoxypicolinic acid):

[¢]

Proton A (H3): Doublet (~7.4 ppm, J ~1.5 Hz).[1][2]

[¢]

Proton B (H5): Doublet (~7.6 ppm, J ~1.5 Hz).[1][2]

[e]

Methoxy: Singlet (~3.9 ppm, 3H).[1][2]

o

Differentiation: The regioisomer (6-Bromo-4-methoxy) will show different chemical shifts
for the aromatic protons due to the shielding effect of the methoxy group being at the para-
position relative to the nitrogen in the 4-position.[1][2]

QC Decision Workflow

Implement this logic gate for incoming raw material release.

Incoming Raw Material

(Batch Receipt)

Visual Inspection
(Color/Texture)

f\ss

1H-NMR Identity
(Regioisomer Check)

Structure Confirmed Fail (Dark/Oily)

HPLC Purity

(>98%7?) Wrong Isomer

>98.0% (95.0% - 97.9% Fost-Purification <95.0%

RELEASE for GMP/Scale-up Recrystallize & Retest R Downgrade
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Figure 2: Quality Control Decision Tree for incoming batch release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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